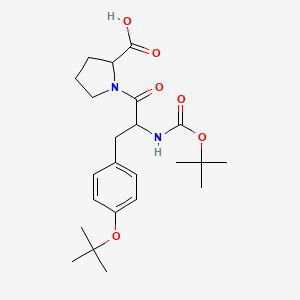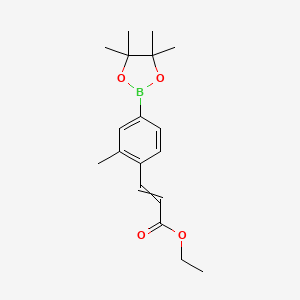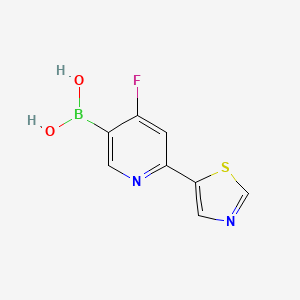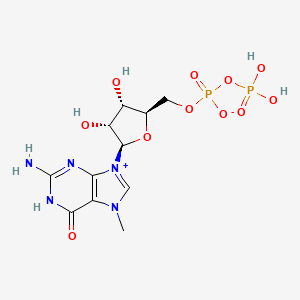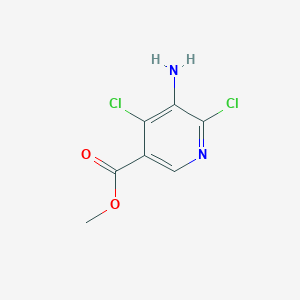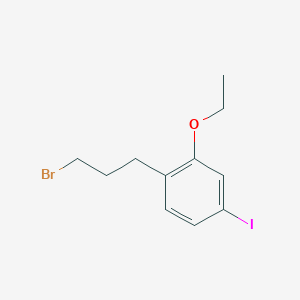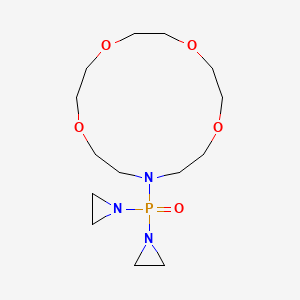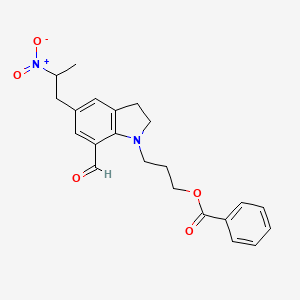![molecular formula C17H21N3 B14074010 N-Pentyl-4-[(E)-phenyldiazenyl]aniline CAS No. 101577-94-0](/img/structure/B14074010.png)
N-Pentyl-4-[(E)-phenyldiazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentyl-4-[(E)-phenyldiazenyl]aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. The structure of this compound consists of a pentyl group attached to the nitrogen atom and a phenyl group attached to the azo group, making it a versatile compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-4-[(E)-phenyldiazenyl]aniline typically involves the diazotization of aniline followed by coupling with a suitable aromatic compound. The general synthetic route can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an appropriate aromatic compound, such as N-pentylaniline, under basic conditions to form the azo compound.
The reaction conditions often involve maintaining a low temperature during diazotization to prevent decomposition of the diazonium salt and using a basic medium during the coupling reaction to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Pentyl-4-[(E)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Pentyl-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed as a staining agent in microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored polymers and materials for optical storage devices.
Mécanisme D'action
The mechanism of action of N-Pentyl-4-[(E)-phenyldiazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where exposure to light causes a change in the configuration of the azo bond from trans to cis. This property is exploited in applications such as optical data storage and molecular switches.
Comparaison Avec Des Composés Similaires
N-Pentyl-4-[(E)-phenyldiazenyl]aniline can be compared with other azo compounds such as:
N,N-Dimethyl-4-nitrosoaniline: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
4-n-Pentyl-4’-cyanobiphenyl: Another compound with a pentyl group but different functional groups, used in liquid crystal displays.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
101577-94-0 |
|---|---|
Formule moléculaire |
C17H21N3 |
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
N-pentyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C17H21N3/c1-2-3-7-14-18-15-10-12-17(13-11-15)20-19-16-8-5-4-6-9-16/h4-6,8-13,18H,2-3,7,14H2,1H3 |
Clé InChI |
LIJHIMQXANDQDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



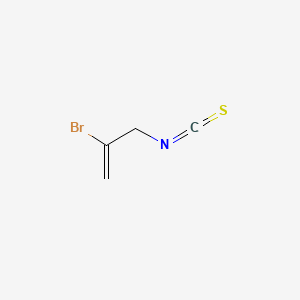

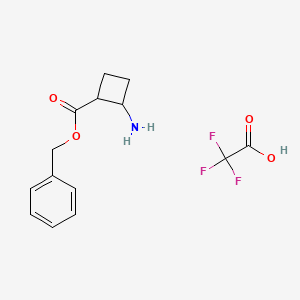
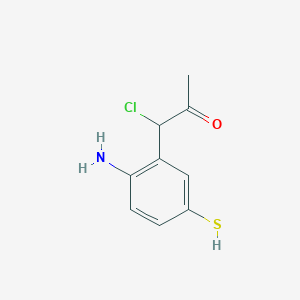
![1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B14073963.png)
